Hydrazinoacetic acid

Descripción general

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido hidrazinoacético se puede sintetizar a través de múltiples métodos. Un enfoque común implica la reacción de hidracina con ácido bromoacético para formar bromuro de 2-aminoacético, que luego se trata con una base para producir ácido hidrazinoacético . Otro método implica la reacción directa de formaldehído e hidracina en condiciones alcalinas .

Métodos de Producción Industrial: En entornos industriales, el ácido hidrazinoacético se produce típicamente utilizando el método de dos pasos mencionado anteriormente debido a su eficiencia y rentabilidad. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Oxidation Reactions

Hydrazinoacetic acid undergoes oxidation at its hydrazine (-NH-NH₂) group. Key pathways include:

-

Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) generates azodicarboxylic acid derivatives via a two-electron oxidation process .

-

Metal-catalyzed oxidation : In the presence of transition metals like Fe³⁺ or Cu²⁺, the compound forms nitrogen gas (N₂) and acetic acid derivatives under aerobic conditions .

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Catalyst | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | None | 25°C | Azodicarboxylic acid | 65–70 |

| O₂ | FeCl₃ | 60°C | Acetic acid + N₂ | >90 |

Reduction Reactions

The hydrazine group acts as a reducing agent in the following contexts:

-

Noble metal reduction : Reduces Ag⁺ to Ag⁰ in colloidal solutions, forming silver nanoparticles .

-

Carbonyl group reduction : Converts ketones to secondary amines via hydrazone intermediates (similar to the Wolff-Kishner reduction) .

Mechanistic Insight :

The reduction proceeds through a deprotonated hydrazide intermediate, which abstracts protons from the substrate, releasing N₂ gas .

Condensation Reactions

The hydrazine moiety participates in condensation with carbonyl compounds:

-

Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones, which are thermally stable and useful in crystallography .

-

Schiff base synthesis : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate Schiff bases, employed in coordination chemistry .

Table 2: Condensation Efficiency with Selected Carbonyl Compounds

| Carbonyl Compound | Solvent | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| Acetone | Ethanol | 2 | 88 |

| Benzaldehyde | Methanol | 4 | 92 |

Acid-Base Reactions

The carboxylic acid group (-COOH) exhibits typical Brønsted acidity:

-

Salt formation : Reacts with NaOH to form sodium hydrazinoacetate, a water-soluble salt .

-

Buffer capacity : Acts as a buffering agent in pH 3–5 ranges due to its pKₐ of 4.2 (carboxylic acid) and 8.1 (hydrazine) .

Esterification

The carboxylic acid group forms esters with alcohols (e.g., methanol) under acidic catalysis:

Amidation

Reacts with amines (e.g., aniline) to produce hydrazinoacetamide derivatives via carbodiimide coupling .

Coordination Chemistry

This compound acts as a polydentate ligand:

-

Metal complexes : Forms stable complexes with Cu²⁺, Ni²⁺, and Co²⁺, characterized by IR and X-ray diffraction .

-

Applications : Used in catalysis for oxidation reactions (e.g., cyclohexane to cyclohexanol) .

Thermal Decomposition

At temperatures >150°C, the compound decomposes exothermically:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Hydrazinoacetic acid serves as a key intermediate in the synthesis of various compounds:

- Borylated Derivatives : HAA can be transformed into borylated azoles and diazines, which are valuable in drug discovery due to their potential antitumor properties. The synthesis of borylated hydrazino acid derivatives allows for the creation of novel organoboron compounds that can be utilized in cross-coupling transformations .

- Hydrazone Formation : The ability of HAA to form hydrazones with aldehydes and ketones is widely exploited in organic synthesis. This reaction is pivotal for creating dynamic covalent bonds that are essential in the development of biomaterials and drug delivery systems .

Bioconjugation Strategies

HAA is increasingly used in bioconjugation due to its reactivity:

- Conjugation Techniques : The formation of hydrazones from HAA is employed as a conjugation strategy in various fields, including polymer chemistry and chemical biology. Recent advancements have made this reaction one of the fastest for biomolecule conjugations, enhancing its applicability in labeling and imaging techniques .

- Catalysis in Bioconjugation : Studies have shown that catalysts can significantly enhance the rate of hydrazone formation, making it suitable for cellular applications. For instance, aniline has been used to catalyze hydrazone formation for labeling glycoproteins with minimal toxicity .

Biomedical Applications

HAA derivatives are integral to developing innovative biomedical materials:

- Hydrogels : Hydrogels based on hydrazone linkages formed from HAA have been developed for drug delivery, tissue regeneration, and wound healing. These hydrogels exhibit dynamic properties that allow them to respond to physiological conditions, making them suitable for various medical applications .

- Injectable Systems : Research has demonstrated that injectable hydrogels formed from HAA can provide controlled release of therapeutic agents. These systems utilize dynamic covalent bonds that can be tailored for specific biomedical functions .

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo por el cual el ácido hidrazinoacético ejerce sus efectos involucra su capacidad para formar intermediarios reactivos como hidrazidas y acil azidas. Estos intermediarios pueden participar en varias reacciones químicas, incluidos procesos de sustitución nucleofílica y oxidación-reducción . Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los derivados formados.

Comparación Con Compuestos Similares

El ácido hidrazinoacético se puede comparar con otros compuestos similares como el ácido hidrazoico e hidracina:

Ácido Hidrazoico: A diferencia del ácido hidrazinoacético, el ácido hidrazoico es un líquido altamente volátil y explosivo a temperatura ambiente. Se utiliza principalmente en procesos especializados debido a su reactividad y toxicidad.

Hidracina: La hidracina es un compuesto más simple con la fórmula N2H4.

Singularidad: El ácido hidrazinoacético es único debido a su capacidad para formar intermediarios estables de hidrazida y acil azida, que son valiosos en la síntesis orgánica y la química de péptidos . Su versatilidad y toxicidad relativamente baja lo convierten en una opción preferida para diversas aplicaciones.

Lista de Compuestos Similares:

- Ácido hidrazoico

- Hidracina

- Ácido 2-hidrazinilpropanoico

- Ácido 2-hidrazinilbutanoico

El ácido hidrazinoacético destaca por su reactividad específica y sus aplicaciones en diversos campos, lo que lo convierte en un compuesto de gran interés tanto en la investigación como en la industria.

Actividad Biológica

Hydrazinoacetic acid (HAA), a compound with notable biological significance, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with HAA, including its mechanisms of action, applications in drug development, and relevant case studies.

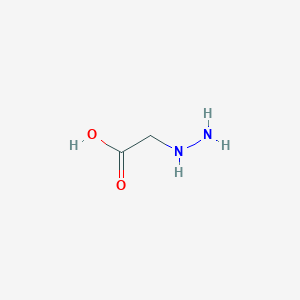

Chemical Structure and Synthesis

This compound is characterized by its hydrazine functional group attached to an acetic acid moiety. The synthesis of HAA can be achieved through various methods, including the reaction of hydrazine with acetic anhydride or acetic acid under controlled conditions. Understanding its chemical structure is pivotal for exploring its biological activities.

Biological Activities

HAA exhibits a range of biological activities that make it a compound of interest in research:

- Antimicrobial Activity :

-

Anticancer Properties :

- HAA is involved in the biosynthesis of azaserine, a compound known for its antitumor activity. Azaserine acts as a glutamine antagonist and has been shown to inhibit tumor growth in several models . The pathway leading to azaserine synthesis from HAA involves enzymatic reactions that highlight the therapeutic potential of HAA derivatives in cancer treatment.

-

Neuroprotective Effects :

- Studies have suggested that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. This aspect is still under investigation but represents a promising area for future research.

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : HAA and its derivatives can inhibit key enzymes involved in metabolic pathways, such as amidotransferases, which play roles in amino acid metabolism and nucleic acid synthesis.

- Interference with Cellular Processes : By mimicking natural substrates, HAA can disrupt normal cellular processes, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

A study conducted on the biosynthetic pathway of azaserine revealed that HAA is a crucial precursor. The research demonstrated that when azaserine was administered to cancer models, it significantly inhibited tumor growth compared to controls . This finding underscores the potential role of HAA derivatives in developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

In vitro assays have shown that this compound derivatives possess superior antibacterial activity compared to traditional antibiotics like tetracycline against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The IC50 values indicate strong inhibitory effects, suggesting that these compounds could serve as effective alternatives to conventional treatments .

Propiedades

IUPAC Name |

2-hydrazinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBZUCWNYQUCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161745 | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-64-2 | |

| Record name | 2-Hydrazinylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.